molecular formula C17H15N5O3S B10866819 methyl 4-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate

methyl 4-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate

Cat. No.: B10866819
M. Wt: 369.4 g/mol
InChI Key: SNVWERUQXJGYJV-UHFFFAOYSA-N
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Description

METHYL 4-[(2-{[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a pyridyl group, a triazole ring, and a benzoate ester, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 4-[(2-{[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring through a cyclization reaction involving hydrazine and a suitable nitrile. The pyridyl group is then introduced via a nucleophilic substitution reaction. The final step involves esterification to form the benzoate ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. Scale-up processes are designed to ensure consistency and efficiency in large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially converting it to a dihydrotriazole.

    Substitution: The pyridyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted pyridyl derivatives.

Scientific Research Applications

METHYL 4-[(2-{[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which METHYL 4-[(2-{[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE exerts its effects is often related to its ability to interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the pyridyl group can participate in π-π stacking interactions. These interactions can modulate the activity of target proteins and influence cellular pathways.

Comparison with Similar Compounds

  • METHYL 4-[(2-{[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE
  • METHYL 4-[(2-{[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE

Comparison: Compared to other similar compounds, METHYL 4-[(2-{[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE stands out due to its unique combination of a pyridyl group and a triazole ring. This structural feature enhances its ability to interact with a wide range of biological targets, making it a versatile tool in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H15N5O3S

Molecular Weight

369.4 g/mol

IUPAC Name

methyl 4-[[2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C17H15N5O3S/c1-25-16(24)12-2-4-13(5-3-12)19-14(23)10-26-17-20-15(21-22-17)11-6-8-18-9-7-11/h2-9H,10H2,1H3,(H,19,23)(H,20,21,22)

InChI Key

SNVWERUQXJGYJV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)C3=CC=NC=C3

Origin of Product

United States

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